IMidazo[1,2-b]pyridazine, 3-[2-(triMethylsilyl)ethynyl]-
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Description
Imidazo[1,2-b]pyridazine, 3-[2-(triMethylsilyl)ethynyl]- is a compound that belongs to the class of imidazopyridines . Imidazopyridines are important fused bicyclic heterocycles recognized for their wide range of applications in medicinal chemistry . Some imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been reported via an iodine-catalyzed method . This involves one-pot three-component condensations, where the product is generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine .Molecular Structure Analysis
The high-resolution crystal structure of a PIM1 inhibitor complex revealed that imidazo[1,2-b]pyridazines interact with the NH2-terminal lobe helix αC rather than with the kinase hinge region . This indicates that these inhibitors are ATP competitive but not ATP mimetic compounds .Chemical Reactions Analysis
Imidazo[1,2-b]pyridazines have been found to specifically interact with and inhibit PIM kinases with low nanomolar potency . This interaction is associated with an increase in the cellular accumulation of certain compounds, suggesting a direct impairment of the transporter .properties
CAS RN |
943320-60-3 |
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Product Name |
IMidazo[1,2-b]pyridazine, 3-[2-(triMethylsilyl)ethynyl]- |
Molecular Formula |
C11H13N3Si |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
2-imidazo[1,2-b]pyridazin-3-ylethynyl(trimethyl)silane |
InChI |
InChI=1S/C11H13N3Si/c1-15(2,3)8-6-10-9-12-11-5-4-7-13-14(10)11/h4-5,7,9H,1-3H3 |
InChI Key |
AUMLXDLZHWMUCA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CN=C2N1N=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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